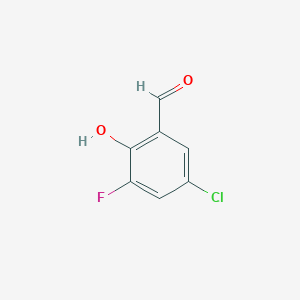

5-Chloro-3-fluoro-2-hydroxybenzaldehyde

Description

5-Chloro-3-fluoro-2-hydroxybenzaldehyde (CAS No. 394-96-7) is a halogenated benzaldehyde derivative with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . It features a hydroxyl group at the 2-position, fluorine at the 3-position, and chlorine at the 5-position on the benzaldehyde ring. This compound is typically stored under inert conditions at 2–8°C to prevent degradation . Its structural complexity and functional groups make it valuable in organic synthesis, particularly in pharmaceutical intermediates and materials science .

Properties

IUPAC Name |

5-chloro-3-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMDXYDKAJYWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856582 | |

| Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-96-7 | |

| Record name | 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Halogenation of 2-Hydroxybenzaldehyde

One commonly employed synthetic route to 5-chloro-3-fluoro-2-hydroxybenzaldehyde involves selective chlorination and fluorination of 2-hydroxybenzaldehyde. This method utilizes chlorinating and fluorinating agents under controlled conditions to achieve substitution at the 5-position with chlorine and 3-position with fluorine on the aromatic ring.

- Reaction Conditions: Controlled temperature and pH to ensure regioselectivity.

- Reagents: Chlorinating agents (e.g., chlorine gas or N-chlorosuccinimide) and fluorinating agents (e.g., Selectfluor or KF).

- Mechanism: Electrophilic aromatic substitution for chlorination; nucleophilic aromatic substitution or electrophilic fluorination for fluorine introduction.

- Industrial Application: Optimized for large-scale production with catalysts to enhance yield and purity.

This approach is favored for its straightforwardness and scalability, though detailed reaction parameters such as temperature, solvent, and catalyst choice are critical for selectivity and yield.

Duff Reaction Using 2-Fluoro-6-chlorophenol and Hexamethylenetetramine

A specific synthetic method reported involves the Duff reaction, which introduces an aldehyde group ortho to a phenolic hydroxyl group:

- Starting Materials: 2-fluoro-6-chlorophenol and hexamethylenetetramine.

- Solvent and Conditions: Trifluoroacetic acid (TFA) as solvent, reaction at 60 °C for 16 hours under an inert atmosphere.

- Workup: After reaction, the mixture is poured into ice water, extracted with ethyl acetate, washed, dried, and purified by column chromatography.

- Yield: Approximately 40%.

- Characterization: NMR and HRMS confirm the structure.

This method is notable for its regioselective formylation of the phenol derivative, providing a direct route to this compound with moderate yield (Table 1).

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2-fluoro-6-chlorophenol + hexamethylenetetramine in TFA, 60 °C, 16 h | Formation of aldehyde group ortho to OH | 40 |

| 2 | Extraction and purification | White solid product | - |

Multi-step Synthesis via Protection, Halogenation, Grignard Reaction, and Deprotection

Another detailed synthetic approach, although for a closely related compound (2-fluoro-4-hydroxybenzaldehyde), provides insights applicable to the preparation of this compound:

- Step 1: Protection of phenol group by alkylation (e.g., isopropylation) using potassium carbonate and 2-bromopropane.

- Step 2: Bromination of the protected phenol to introduce a bromine substituent.

- Step 3: Grignard reaction using isopropyl magnesium chloride followed by formylation with dimethylformamide to introduce the aldehyde.

- Step 4: Deprotection using boron trichloride to regenerate the phenol group.

This sequence allows selective introduction of halogens and aldehyde groups with high control over substitution patterns, which can be adapted for the this compound synthesis by choosing appropriate starting materials and halogenation steps.

Fluorination and Chlorination of Dichlorobenzonitrile Derivatives

A patented industrial method for a closely related compound, 2-fluoro-3-chlorobenzaldehyde, involves:

- Starting from 2,3-dichlorobenzonitrile.

- Fluorination using potassium fluoride or other fluorinating agents.

- Hydrolysis, oxidation, and reduction steps to convert nitrile to aldehyde.

- This method emphasizes low raw material cost, mature reaction technology, and suitability for industrial production.

While this method is for a positional isomer, the approach of using dichlorobenzonitrile derivatives with subsequent fluorination and functional group transformation is relevant and adaptable for synthesizing this compound.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct halogenation of 2-hydroxybenzaldehyde | 2-Hydroxybenzaldehyde | Chlorinating and fluorinating agents, controlled temp/pH | Not specified | Industrially scalable, regioselective |

| Duff reaction | 2-Fluoro-6-chlorophenol | Hexamethylenetetramine, TFA, 60 °C, 16 h | 40 | Moderate yield, straightforward |

| Protection, halogenation, Grignard, deprotection | Fluoro-chlorophenol derivatives | Alkylation, bromination, Grignard reaction, BCl3 deprotection | Not specified | Multi-step, high selectivity |

| Fluorination of dichlorobenzonitrile | 2,3-Dichlorobenzonitrile | KF fluorination, hydrolysis, oxidation, reduction | Not specified | Industrial method, cost-effective |

Research Findings and Notes

- The presence of both chlorine and fluorine substituents on the benzaldehyde ring significantly affects the chemical reactivity, enabling selective electrophilic and nucleophilic substitutions.

- Reaction conditions such as solvent choice (e.g., trifluoroacetic acid), temperature, and atmosphere (inert) are crucial to control regioselectivity and prevent side reactions.

- Yields vary depending on the method, with the Duff reaction route providing about 40% yield, while industrial methods prioritize scalability and cost-efficiency.

- Characterization techniques including ^1H NMR, ^13C NMR, ^19F NMR, and HRMS are essential to confirm the structure and purity of the synthesized compound.

- Adaptation of synthetic methods from closely related compounds (e.g., 2-fluoro-4-hydroxybenzaldehyde and 2-fluoro-3-chlorobenzaldehyde) provides valuable strategies for optimizing the synthesis of this compound.

This comprehensive overview consolidates diverse synthetic strategies for this compound, highlighting the practical considerations and research-backed methodologies for its preparation.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: 5-Chloro-3-fluoro-2-hydroxybenzoic acid.

Reduction: 5-Chloro-3-fluoro-2-hydroxybenzyl alcohol.

Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 5-Chloro-3-fluoro-2-hydroxybenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives that are essential in pharmaceutical and agrochemical industries.

Reactivity

- The compound can undergo multiple chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield alcohols.

- Substitution : Chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Biological Research

Antimicrobial Activity

- Research indicates that derivatives of halogenated benzaldehydes exhibit antimicrobial properties. Specifically, studies have shown that this compound demonstrates inhibition against various fungal strains, including Candida albicans. The compound has shown IC50 values ranging from 48.9 μM to 57.7 μM against non-Candida yeast strains .

Cytotoxicity

- In vitro studies reveal that this compound exhibits cytotoxic effects on several cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cells, with varying IC50 values around 86 μM .

Anti-inflammatory Properties

- Preliminary investigations suggest potential anti-inflammatory effects, as similar compounds have been reported to reduce interleukin-6 levels and inhibit reactive oxygen species production in macrophage models.

Medicinal Chemistry

Therapeutic Potential

- The compound is being explored for its potential therapeutic properties. Its structure suggests possible interactions with biomolecules that could lead to the development of new antimicrobial or anticancer agents. The presence of halogen atoms enhances its binding affinity to biological targets .

Industrial Applications

Production of Dyes and Pigments

- In industrial settings, this compound is utilized in the production of dyes and pigments due to its unique color properties imparted by the halogen substitutions.

Case Studies

- Antifungal Activity Evaluation

- Cytotoxicity Assessment

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes and proteins, altering their function. The presence of chlorine and fluorine atoms can enhance its reactivity and binding affinity to molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Differences |

|---|---|---|---|---|---|

| 5-Chloro-3-fluoro-2-hydroxybenzaldehyde | 394-96-7 | C₇H₄ClFO₂ | 174.56 | 2-OH, 3-F, 5-Cl | Reference compound |

| 5-Chloro-2-hydroxybenzaldehyde | 635-93-8 | C₇H₅ClO₂ | 156.57 | 2-OH, 5-Cl | Lacks fluorine at position 3 |

| 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 | C₇H₄ClFO | 158.56 | 2-F, 5-Cl | Lacks hydroxyl group |

| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | 215124-03-1 | C₇H₄ClIO₂ | 282.46 | 2-OH, 3-I, 5-Cl | Iodine replaces fluorine |

| 5-Chloro-2,4-difluorobenzaldehyde | 695187-29-2 | C₇H₃ClF₂O | 176.55 | 2-F, 4-F, 5-Cl | Additional fluorine at 4-position |

Key Observations :

- The hydroxyl group at position 2 in this compound enhances hydrogen-bonding capacity, influencing solubility and reactivity compared to non-hydroxylated analogs like 5-Chloro-2-fluorobenzaldehyde .

- The presence of multiple halogens (e.g., 5-Chloro-2,4-difluorobenzaldehyde ) increases steric hindrance and may reduce electrophilic aromatic substitution reactivity .

Physicochemical Properties and Reactivity

Table 2: Reactivity and Stability Comparisons

Key Findings :

Key Insights :

- The target compound’s Warning classification (H315/H319/H335) highlights stricter handling requirements compared to non-hydroxylated analogs like 3-Chlorobenzaldehyde .

- Limited hazard data for analogs like 3-Chloro-5-(trifluoromethyl)benzoyl chloride underscores the need for cautious handling of halogenated benzaldehydes .

Biological Activity

5-Chloro-3-fluoro-2-hydroxybenzaldehyde is an organic compound with significant potential in medicinal chemistry and biological applications. Its structure, featuring chlorine, fluorine, and hydroxyl functional groups, positions it as a candidate for various biological activities.

- Molecular Formula : CHClF O

- CAS Number : 394-96-7

- Structural Features : The presence of halogen atoms (Cl and F) and a hydroxyl group affects its reactivity and interaction with biological targets.

This compound participates in several biochemical pathways:

- Nucleophilic Substitution : Halogenated benzaldehydes can undergo nucleophilic substitution reactions, which may influence their biological activity.

- Oxidation Reactions : The compound can be oxidized, affecting its interaction with enzymes and receptors.

- Binding Affinity : Preliminary studies suggest that it may bind to various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Antimicrobial Activity

Research indicates that derivatives of halogenated benzaldehydes exhibit antimicrobial properties. For instance:

- Inhibition of Fungal Growth : Compounds similar to this compound have shown significant antifungal activity against various non-Candida yeast strains. The IC values range from 48.9 μM to 57.7 μM, indicating moderate efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines:

- Cell Line Testing : In vitro studies demonstrate that this compound exhibits cytotoxic effects on liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. IC values vary depending on the cell line, with some studies reporting values around 86 μM .

Anti-inflammatory Effects

The compound's structural attributes suggest potential anti-inflammatory properties:

- Mechanism Insights : Similar compounds have been shown to reduce IL-6 levels and inhibit reactive oxygen species (ROS) production in macrophage models, indicating a possible mechanism for anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Substituent | Activity Type | IC (μM) | Notes |

|---|---|---|---|

| Chlorine | Antifungal | 53 | Comparable to other derivatives |

| Fluorine | Cytotoxicity | 86 | Moderate activity against various cancer lines |

| Hydroxyl | Anti-inflammatory | N/A | Implicated in reducing cytokine levels |

Case Studies

- Antifungal Activity Evaluation : A study assessed the antifungal effects of various substituted phenols, including derivatives of benzaldehydes. The results indicated that structural modifications significantly influence activity profiles against yeast strains .

- Cytotoxicity Assessment : In a comparative study of phenolic compounds, this compound was tested against multiple cancer cell lines, highlighting its potential as a lead compound for further development in anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Chloro-3-fluoro-2-hydroxybenzaldehyde with high regioselectivity?

- Methodological Answer :

- Directed Metalation : Use tert-butyllithium or LDA to deprotonate the phenol group, followed by halogenation with Cl₂ or F₂ gas. This approach ensures precise positioning of substituents .

- Halogen Dance Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce chloro and fluoro groups sequentially. Optimize solvent polarity (e.g., DMF/water mixtures) to enhance regiocontrol .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to avoid over-halogenation.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to resolve substituent positions. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons show coupling patterns dependent on adjacent halogens .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment (>98% purity threshold) .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw or Gaussian simulations).

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during functionalization at the aldehyde group?

- Methodological Answer :

- Protection Strategies : Convert the aldehyde to an acetal (e.g., using ethylene glycol and p-TsOH) before introducing reactive reagents. Deprotect with aqueous HCl post-functionalization .

- Temperature Control : Conduct reactions at 0–5°C to suppress aldol condensation or oxidation side reactions .

Q. What computational approaches predict the electronic effects of substituents on the benzaldehyde ring?

- Methodological Answer :

- DFT Studies : Calculate electrostatic potential maps (e.g., using Gaussian 16) to model electron-withdrawing effects of Cl and F substituents. These studies reveal enhanced electrophilicity at the aldehyde group, guiding nucleophilic attack strategies .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction environments for stability .

Q. How can contradictory data in reported biological activities (e.g., antimicrobial assays) be resolved?

- Methodological Answer :

- Assay Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton agar) across studies.

- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from impurities .

Contradiction Analysis

Q. Why do melting points vary across studies (e.g., 46–49°C vs. 58–60°C)?

- Methodological Answer :

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs.

- Impurity Profiling : Use DSC to detect eutectic mixtures or hydrate forms that lower observed melting points .

Application-Oriented Questions

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) under inert atmospheres to generate antimicrobial agents.

- Cross-Coupling : Use Buchwald-Hartwig amination to introduce nitrogen-containing pharmacophores .

Stability and Storage

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.